A Technical Guide to the Molecular Mechanism of Fluticasone on the Glucocorticoid Receptor
A Technical Guide to the Molecular Mechanism of Fluticasone on the Glucocorticoid Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: On Nomenclature This guide delves into the molecular interactions between the synthetic corticosteroid fluticasone and the glucocorticoid receptor (GR). While the query specified "fluticasone acetate," the most extensively studied and clinically significant forms are fluticasone propionate (FP) and fluticasone furoate (FF). Fluticasone acetate is not a commonly utilized ester of this molecule. Therefore, this guide will focus on the well-documented mechanisms of fluticasone propionate as a representative and potent fluticasone ester, with the understanding that the core principles of GR interaction are conserved across its active forms.
Introduction: The Glucocorticoid Receptor and Fluticasone Propionate
Fluticasone propionate is a high-potency synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1] Its therapeutic efficacy in inflammatory conditions such as asthma and allergic rhinitis stems from its potent anti-inflammatory properties, which are mediated through its interaction with the glucocorticoid receptor (GR).[2][3] The GR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor that regulates the expression of a vast network of genes controlling inflammation, immunity, and metabolism.[4][5] Understanding the precise mechanism by which fluticasone propionate engages and modulates GR activity is fundamental to appreciating its therapeutic index and guiding the development of next-generation anti-inflammatory agents.
Section 1: The Ligand-Receptor Engagement: A High-Affinity Interaction
The initial and defining step in fluticasone's mechanism of action is its binding to the cytoplasmic glucocorticoid receptor. This interaction is characterized by exceptionally high affinity and specificity, which underpins the drug's potency.
Binding Affinity and Kinetics
Fluticasone propionate exhibits a very high affinity for the human glucocorticoid receptor, with a reported equilibrium dissociation constant (Kd) of approximately 0.5 nM.[6][7] This affinity is significantly greater than that of many other corticosteroids, including beclomethasone-17-monopropionate and budesonide.[7] The kinetics of this binding are a crucial aspect of its pharmacological profile. FP demonstrates a rapid rate of association with the GR and, critically, a distinctly slow rate of dissociation.[7][8] This prolonged receptor occupancy results in a steroid-receptor complex half-life exceeding 10 hours, a feature that contributes to its sustained duration of action and allows for less frequent dosing regimens.[7][9][10]
The molecular structure of fluticasone, featuring fluorine substitutions and the propionate ester at the 17α position, is optimized for this high-affinity binding within a specific pocket of the receptor's ligand-binding domain.[11][12]
Comparative Binding Affinities of Inhaled Corticosteroids
The relative receptor affinity (RRA) provides a quantitative measure for comparing the binding strength of different glucocorticoids. The following table summarizes these values, contextualizing the potency of fluticasone esters.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Dissociation Constant (Kd) |
| Fluticasone Propionate (FP) | ~1800-1900 | 0.49 - 0.5 nM[6][9] |
| Fluticasone Furoate (FF) | ~2989 (1.7x higher than FP)[10] | Not explicitly stated, but higher affinity than FP[13] |
| Budesonide | ~935 | Not explicitly stated, lower affinity than FP[7] |
| Dexamethasone | 100 (Reference) | 9.36 nM[9] |
| Beclomethasone-17-Monopropionate | ~1275 | Not explicitly stated, lower affinity than FP[7] |
Note: Absolute values can vary based on experimental conditions. The rank order of potency is the most consistent metric.
Section 2: GR Activation and Nuclear Translocation: The Journey to the Genome
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70, and immunophilins.[4][14] This complex maintains the receptor in a conformation that is capable of binding a ligand but is transcriptionally inert.
The binding of fluticasone propionate to the ligand-binding domain of the GR induces a critical conformational change in the receptor protein.[2][4][15] This transformation leads to the dissociation of the associated HSPs and other chaperones.[4][16] The release of these proteins unmasks a nuclear localization signal (NLS) on the GR, enabling the activated fluticasone-GR complex to be transported into the cell nucleus through the nuclear pore complex.[16]
Caption: Fig 1: GR Activation & Nuclear Translocation.
Section 3: Genomic Mechanisms: A Tale of Two Pathways
Once inside the nucleus, the activated fluticasone-GR complex modulates gene expression through two primary, distinct genomic mechanisms: transactivation and transrepression . The balance between these activities is crucial for the therapeutic profile of glucocorticoids.
Transactivation: Upregulating Gene Expression
In this pathway, two activated fluticasone-GR complexes form a homodimer.[14][17] This dimer then binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes.[2][5][18] This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of these genes. While transactivation is responsible for the expression of some beneficial anti-inflammatory proteins, it is also linked to many of the undesirable metabolic side effects associated with long-term corticosteroid use.[18]
Transrepression: Suppressing Pro-inflammatory Genes
Transrepression is considered the principal mechanism behind the potent anti-inflammatory effects of glucocorticoids.[18][19] In this pathway, the activated fluticasone-GR complex acts as a monomer. Instead of binding directly to DNA, it physically interacts with and inhibits other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[17][18][19][20] By tethering to these factors, the GR prevents them from binding to their own DNA response elements and driving the expression of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13][19] This effectively shuts down the inflammatory cascade at its source.
Caption: Fig 2: Transactivation vs. Transrepression.
Section 4: Downstream Cellular and Physiological Consequences
The genomic modulation by fluticasone propionate translates into a broad spectrum of anti-inflammatory effects at the cellular level. By suppressing pro-inflammatory gene expression, it inhibits the function and proliferation of multiple cell types involved in the allergic and inflammatory response, including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes.[1][8] Furthermore, it blocks the production and release of a wide array of inflammatory mediators such as histamine, prostaglandins, cytokines, and leukotrienes.[8][13] A key action is the promotion of apoptosis (programmed cell death) in eosinophils, a critical cell type in asthma pathogenesis.[8] Collectively, these actions lead to reduced inflammation, decreased vascular permeability and edema, and suppression of the overall immune response in the target tissue.[3]
Section 5: Key Experimental Protocols for Mechanistic Elucidation
To dissect the mechanism of action of compounds like fluticasone propionate, a series of well-defined in vitro and cellular assays are employed. The following protocols provide a framework for these investigations.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound (unlabeled fluticasone) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the receptor.[21] The output is the IC50, which can be converted to an inhibition constant (Ki).
Causality: By determining binding affinity, we establish the most fundamental interaction between the drug and its target. A high affinity (low Ki) is a prerequisite for high potency. Comparing the Ki of a novel compound to a standard like dexamethasone provides a direct measure of its relative binding strength.
Materials:
-
Receptor Source: Cytosolic extracts from GR-expressing cells (e.g., A549 lung carcinoma cells) or purified recombinant human GR.[21]
-
Radioligand: [3H]dexamethasone.
-
Test Compound: Fluticasone propionate (unlabeled).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate to stabilize the GR.[21]
-
Separation Medium: Dextran-coated charcoal.[21]
-
Scintillation fluid and counter.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction from A549 cells via homogenization and ultracentrifugation. Determine the total protein concentration.[21]
-
Assay Setup: In microcentrifuge tubes, incubate a fixed amount of cytosol with a fixed concentration of [3H]dexamethasone (typically at or below its Kd).
-
Competition: Add serially diluted concentrations of unlabeled fluticasone propionate to the tubes.
-
Controls:
-
Total Binding: Tubes with cytosol and radioligand only (no competitor).
-
Non-specific Binding (NSB): Tubes with cytosol, radioligand, and a saturating concentration (e.g., 1000-fold excess) of unlabeled dexamethasone.[21]
-
-
Incubation: Incubate all tubes at 4°C for 18-24 hours to reach binding equilibrium.[21]
-
Separation: Add ice-cold dextran-coated charcoal slurry to each tube. Incubate for 10 minutes and then centrifuge. The charcoal pellets the free, unbound radioligand.[21]
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of fluticasone propionate.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]
-
Key Controls and Interpretation:
-
High NSB (>30% of Total): May indicate a problem with the receptor preparation or assay conditions.
-
Reference Compound (Dexamethasone): Running a parallel competition curve with dexamethasone validates the assay by ensuring the obtained Ki is consistent with literature values.
Caption: Fig 3: Binding Assay Workflow.
Protocol 2: GR-Mediated Reporter Gene Assay
Principle: This cell-based assay measures the ability of a compound to activate the GR and induce gene transcription. Cells are engineered to express the human GR and contain a reporter gene (e.g., luciferase) under the control of a promoter with GREs.[22][23] Ligand binding and GR activation drive luciferase expression, which is measured as light output.
Causality: This assay moves beyond simple binding to measure functional transcriptional activation (transactivation). It allows for the quantification of a compound's potency (EC50) and efficacy (maximal activation) in a cellular context, providing a crucial link between receptor binding and a downstream genomic event.
Materials:
-
GR Reporter Cell Line: A stable cell line (e.g., HeLa or A549) co-transfected with a human GR expression vector and a GRE-luciferase reporter plasmid.[24]
-
Cell Culture Media (e.g., DMEM) and Fetal Bovine Serum (FBS).
-
Test Compound: Fluticasone propionate.
-
Reference Agonist: Dexamethasone.
-
Luciferase Assay Reagent (containing luciferin substrate).
-
96-well cell culture plates (white, opaque for luminescence).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Plating: Seed the GR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.[22]
-
Compound Treatment: Prepare serial dilutions of fluticasone propionate and the reference agonist (dexamethasone) in assay medium.
-
Dosing: Remove the growth medium from the cells and add the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for GR activation and reporter gene expression.[22][23]
-
Cell Lysis and Signal Detection: Remove the medium. Add luciferase assay reagent directly to the wells to lyse the cells and provide the substrate.
-
Quantification: After a brief incubation (as per reagent instructions), measure the luminescence from each well using a plate-reading luminometer.
-
Data Analysis:
-
Plot the Relative Light Units (RLU) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Key Controls and Interpretation:
-
Vehicle Control: Establishes the basal level of reporter activity.
-
Dexamethasone Positive Control: Confirms cell responsiveness and assay validity. The EC50 should be within the expected range.
-
Cytotoxicity Assay: Performed in parallel to ensure that any decrease in signal at high compound concentrations is not due to cell death.
-
Transrepression Variant: To measure transrepression, a similar assay is used where cells are co-stimulated with an inflammatory agent (like TNF-α) to activate NF-κB, and the reporter gene is driven by an NF-κB responsive element. The ability of fluticasone to decrease the TNF-α-induced signal is then measured.[19]
Caption: Fig 4: Reporter Gene Assay Workflow.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Principle: ChIP is a powerful technique used to determine whether a specific protein (GR) is associated with a specific genomic region (e.g., the promoter of an inflammatory gene) in vivo.[25] Cells are treated with the drug, proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes. The associated DNA is then identified and quantified by qPCR.
Causality: This assay provides direct evidence of target engagement at the genomic level. It can definitively show that fluticasone treatment causes the GR to bind to the promoter of a transactivated gene (like GILZ) or to be recruited to the promoter of a transrepressed gene (like IL-8) in a complex with NF-κB. It is the gold standard for validating the direct genomic targets of a nuclear receptor.[26][27]
Materials:
-
Cell Line: A549 human lung cells or other relevant cell type.
-
Test Compound: Fluticasone propionate.
-
Cross-linking Agent: Formaldehyde.
-
Quenching Agent: Glycine.
-
Lysis and Wash Buffers.
-
Sonicator or Micrococcal Nuclease for chromatin shearing.
-
Antibody: High-quality, ChIP-grade anti-GR antibody.
-
Control Antibody: Normal IgG (e.g., Rabbit IgG).
-
Protein A/G magnetic beads.
-
qPCR primers for target gene promoters (positive control, e.g., GILZ promoter) and non-target regions (negative control, e.g., a gene-desert region).
-
Real-time PCR system.
Step-by-Step Methodology:
-
Cell Treatment: Culture A549 cells and treat with fluticasone propionate or vehicle for a specified time (e.g., 1 hour).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[28]
-
Quenching: Stop the cross-linking reaction by adding glycine.[25][28]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.[25]
-
Immunoprecipitation (IP):
-
Save a small aliquot of the sheared chromatin as the "Input" control.
-
Incubate the remaining chromatin with an anti-GR antibody overnight at 4°C. A parallel IP with a control IgG antibody is essential.[25]
-
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-GR-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the DNA from the IP, IgG, and Input samples.[28]
-
qPCR Analysis: Use real-time PCR to quantify the amount of specific DNA sequences present in each sample. The results are typically expressed as a percentage of the input DNA.
Key Controls and Interpretation:
-
Input Control: Represents the total amount of a specific DNA sequence present in the chromatin before IP. All results are normalized to this.
-
IgG Control: Measures the level of non-specific binding of chromatin to the beads and antibody. A valid positive result (GR IP) should show significant enrichment over the IgG control.
-
Positive Gene Locus: A known GR target gene promoter (e.g., FKBP5) should be enriched in the GR IP sample following fluticasone treatment.
-
Negative Gene Locus: A region of the genome not expected to bind GR should show no enrichment.
-
Result Interpretation: A significant increase in the qPCR signal for a specific gene promoter in the fluticasone-treated GR-IP sample (compared to vehicle-treated and the IgG control) indicates drug-dependent recruitment of GR to that gene.
Caption: Fig 5: ChIP Assay Workflow.
Conclusion
The mechanism of action of fluticasone propionate on the glucocorticoid receptor is a multi-step process defined by high-affinity binding, sustained receptor occupancy, and precise modulation of genomic activity. Its journey from the cytoplasm to the nucleus culminates in the potent suppression of inflammatory gene networks, primarily through the mechanism of transrepression. This targeted interference with pro-inflammatory transcription factors like NF-κB is the molecular basis for its profound anti-inflammatory efficacy. The experimental protocols detailed herein provide the essential tools for researchers to probe these interactions, quantify drug potency, and identify the direct genomic targets that underpin the therapeutic effects of this important class of drugs.
References
- Mechanism of action. (n.d.). In Fluticasone furoate - Wikipedia.
-
Szefler, S. J., et al. (1998). Fluticasone Propionate Results in Improved Glucocorticoid Receptor Binding Affinity and Reduced Oral Glucocorticoid Requirements in Severe Asthma. Annals of Allergy, Asthma & Immunology, 81(1), 35-40. [Link]
-
Salter, M., et al. (2011). Fluticasone furoate/fluticasone propionate – different drugs with different properties. Allergy, Asthma & Clinical Immunology, 7(Suppl 2), L3. [Link]
- Dr.Oracle. (2025, July 21). What is the mechanism of action (MOA)
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone Propionate?.
- Radadiya, K. (2025, January 10). Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety. Chemignition.
-
Högger, P., & Rohdewald, P. (1994). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Steroids, 59(9), 546-551. [Link]
- Dr.Oracle. (2025, August 12).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone furoate?.
-
Kaiser, H. B., et al. (2007). Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis. Allergy and Asthma Proceedings, 28(2), 147-154. [Link]
- Bepharco. (2024, January 19).
-
Pelaia, G., et al. (2006). Mometasone furoate is a less specific glucocorticoid than fluticasone propionate. European Respiratory Journal, 28(Suppl 50), 379s. [Link]
- Benchchem. (2025). Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays of Dagrocorat-Glucocorticoid Receptor (GR) Binding. Benchchem.
- Thermo Fisher Scientific. (n.d.). Glucocorticoid Receptor (GR) Redistribution Assay. Thermo Fisher Scientific.
-
Pharmacology. (n.d.). In Fluticasone propionate - Wikipedia. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Glucocorticoid receptor (GR) architecture and signaling. ResearchGate. [Link]
-
Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences, 101(1), 227-232. [Link]
- Rhen, T., & Cidlowski, J. A. (2004). Mechanisms of Glucocorticoid Receptor Action in Noninflammatory and Inflammatory Cells.
-
Guedes, J. R., et al. (2014). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 5, 138. [Link]
-
Newton, R., et al. (1998). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 125(5), 883-892. [Link]
- Benchchem. (n.d.). Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. Benchchem.
-
Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]
-
Johnson, M. (1995). The anti-inflammatory profile of fluticasone propionate. Allergy, 50(Suppl 23), 11-14. [Link]
-
ResearchGate. (n.d.). The glucocorticoid receptor signaling pathway. ResearchGate. [Link]
- Oreate AI. (2026, January 15). Fluticasone Propionate vs. Fluticasone Furoate: Understanding the Differences.
-
Nalbantoglu, D., et al. (2024). Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction. Methods in Molecular Biology, 2811, 17-29. [Link]
-
De Bosscher, K., et al. (2008). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. Annals of the New York Academy of Sciences, 1126, 22-29. [Link]
-
Patel, P., & Hashmi, M. F. (2024). Fluticasone. In StatPearls. StatPearls Publishing. [Link]
-
Salter, M., et al. (2007). Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease. American Journal of Physiology-Lung Cellular and Molecular Physiology, 293(3), L660-L667. [Link]
- ClinPGx. (n.d.). Glucocorticoid Pathway (Peripheral Tissue), Pharmacodynamics. ClinPGx.
- Taylor & Francis. (n.d.). Transrepression – Knowledge and References. Taylor & Francis.
- Lilburn, P. A., et al. (2019). Fluticasone Furoate: A Once Daily Preparation in Patients with Persistent Asthma.
- Indigo Biosciences. (n.d.). Human Glucocorticoid Receptor - (NR3C1, GR) Reporter Assay System. Indigo Biosciences.
- Cayman Chemical. (n.d.). Glucocorticoid Receptor (GR) Bioassay. Cayman Chemical.
-
Wang, J. C., et al. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. Proceedings of the National Academy of Sciences, 101(44), 15603-15608. [Link]
-
Vrzal, R., et al. (2013). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Toxicology in Vitro, 27(2), 779-786. [Link]
-
De Masi, A., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. [Link]
-
Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England Journal of Medicine, 353(16), 1711-1723. [Link]
- Proteintech. (n.d.). GR-related Assays (Glucocorticoid). Proteintech.
- Creative Diagnostics. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol.
- Cayman Chemical. (n.d.). Human Glucocorticoid Receptor. Cayman Chemical.
-
Wang, J. C., et al. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. Proceedings of the National Academy of Sciences, 101(44), 15603-15608. [Link]
-
Valats, J. C., et al. (2019). Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes. Journal of the American Heart Association, 8(6), e011333. [Link]
Sources
- 1. Fluticasone propionate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 3. Fluticasone - Effects in treating nasal polyps - Bepharco [bepharco.com]
- 4. researchgate.net [researchgate.net]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The anti-inflammatory profile of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemignition.com [chemignition.com]
- 13. Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 16. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 17. atsjournals.org [atsjournals.org]
- 18. pnas.org [pnas.org]
- 19. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pnas.org [pnas.org]
- 27. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
